Beschreibung

What is dihexa?

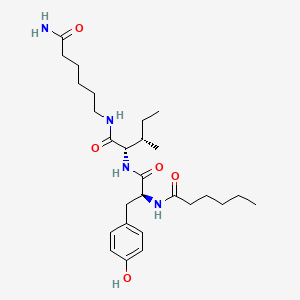

Dihexa, also known as PNB-0408, N-hexanoic-Tyr-Ile-(6) aminohexanoic amide, is a nootropic (cognitive enhancer) and a small peptide. It is an oligopeptide drug derived from angiotensin IV that binds with high affinity to hepatocyte growth factor (HGF) and potentiates its activity at its receptor, c-Met. The small molecule was created from the pre-prototype of molecule Nle1 angiotensin IV.Uses of dihexa

Dihexa can be described as a nootropic medicine (also often referred to as an enhancer of cognitive function) that is intended to enhance certain cognitive abilities, enhance mental endurance, and improve short- and long-term memory capacity.Dihexa can help repair brain damage that has already occurred, unlike many current treatment options for conditions involving memory loss (such as Alzheimer's Disease), which either slow down cell death or block cholinesterase. Dihexa has been found to improve cognitive function in animal models of Alzheimer's disease-like mental impairment. Dihexa was discovered to be seven times more powerful than the brain-derived neurotrophic factor in a test of neurotrophic function.

How does dihexa work?

Dihexa acts as an activator of the hepatocyte development factor/c-Met (HGF/c-Met) system and is an analog to the angiotensin peptide IV. It is a binder to HGF (Kd = 65 pM). It blocks HGF dimerization and boosts the activation of c'Met by HGF and HGF in HEK293 cells that express c-Met. It increases the number of dendritic spinal spines formed and boosts the mean frequency of miniature excitation post-synaptic channels (mEPSCs) in hippocampal dissociated neurons. These effects can be blocked by HGF antagonist Hinge.Eigenschaften

IUPAC Name |

(2S,3S)-N-(6-amino-6-oxohexyl)-2-[[(2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35)/t19-,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUVNVNAVKZSPT-JTJYXVOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032895 | |

| Record name | Dihexa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401708-83-5 | |

| Record name | N-(1-Oxohexyl)-L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401708-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401708835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihexa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHEXA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WYX65A5C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the physical properties of (Rac)-1,2-Dihexadecylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-1,2-Dihexadecylglycerol, also known as 1,2-di-O-hexadecyl-rac-glycerol, is a synthetic, saturated dialkyl glyceryl ether. Its structure, featuring two hexadecyl (C16) alkyl chains attached to the glycerol backbone at the sn-1 and sn-2 positions, makes it a valuable tool in biochemical and pharmaceutical research. This compound mimics the structure of endogenous diacylglycerol (DAG), a critical second messenger in various cellular signaling pathways. Unlike its ester-linked counterparts, the ether linkages in this compound confer metabolic stability, making it resistant to hydrolysis by cellular lipases. This property allows for sustained activation of downstream signaling events, rendering it an ideal candidate for studying DAG-mediated pathways, particularly the activation of Protein Kinase C (PKC). This guide provides a comprehensive overview of the physical properties, relevant signaling pathways, and experimental applications of this compound.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₅H₇₂O₃ | [1][2][3] |

| Molecular Weight | 540.94 - 541.0 g/mol | [1][2][3] |

| CAS Number | 13071-60-8 | [1][2][3] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 54 °C | [4] |

| Boiling Point | 611.7 °C at 760 mmHg (Predicted) | [4][5] |

| Density | 0.876 g/cm³ (Predicted) | [5] |

| Solubility | - DMF: 20 mg/mL- DMSO: 5 mg/mL- Ethanol: 30 mg/mL- Chloroform: Slightly soluble- Methanol: Slightly soluble (especially with heating and sonication)- PBS (pH 7.2): 0.25 mg/mL- Water: Limited solubility | [1][2][3][5] |

Signaling Pathway: Activation of Protein Kinase C

This compound functions as a potent analog of diacylglycerol (DAG), a key signaling molecule in the phosphoinositide pathway. This pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG. While IP₃ diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum, DAG remains in the plasma membrane. DAG, in conjunction with calcium and phosphatidylserine, allosterically activates conventional and novel isoforms of Protein Kinase C (PKC). As a stable mimic of DAG, this compound can directly activate PKC, bypassing the need for receptor stimulation and PLC activation.

Experimental Protocols and Workflows

Due to its role as a stable DAG analog, this compound is frequently utilized in in vitro and cell-based assays to study PKC activation and downstream signaling events.

In Vitro Protein Kinase C Activity Assay

This assay directly measures the enzymatic activity of purified PKC in the presence of this compound.

Methodology:

-

Preparation of Lipid Vesicles:

-

A mixture of phosphatidylserine (PS) and this compound is prepared in an organic solvent (e.g., chloroform).

-

The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

-

The lipid film is hydrated with an appropriate buffer (e.g., HEPES) and sonicated to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

Purified PKC enzyme is incubated with the prepared lipid vesicles.

-

A specific peptide or protein substrate for PKC is added to the reaction mixture.

-

The kinase reaction is initiated by the addition of a mixture containing Mg²⁺/ATP and [γ-³²P]ATP.

-

The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).

-

-

Detection of Phosphorylation:

-

The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose paper (e.g., P81).

-

The paper is washed extensively to remove unincorporated [γ-³²P]ATP.

-

The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

-

Cell-Based PKC Activation Assay

This assay assesses the activation of PKC within intact cells upon treatment with this compound. Activation is often monitored by observing the translocation of PKC from the cytosol to the plasma membrane or by measuring the phosphorylation of a downstream target.

Methodology:

-

Cell Culture and Treatment:

-

Adherent cells expressing a fluorescently tagged PKC isoform (e.g., PKC-GFP) are cultured on glass-bottom dishes suitable for microscopy.

-

The cells are treated with this compound dissolved in a suitable vehicle (e.g., DMSO).

-

-

Live-Cell Imaging:

-

The subcellular localization of the fluorescently tagged PKC is monitored over time using confocal microscopy.

-

PKC activation is indicated by its translocation from a diffuse cytosolic pattern to a distinct localization at the plasma membrane.

-

-

Immunoblotting for Downstream Targets:

-

Alternatively, cells are treated with this compound for various time points.

-

Cells are lysed, and protein extracts are prepared.

-

The phosphorylation status of a known PKC substrate (e.g., MARCKS) is analyzed by Western blotting using a phospho-specific antibody. An increase in phosphorylation indicates PKC activation.

-

Conclusion

This compound is a chemically stable and biologically potent tool for the investigation of diacylglycerol-mediated signaling pathways. Its ability to persistently activate Protein Kinase C makes it invaluable for elucidating the complex roles of this enzyme family in cellular regulation, and for the screening and development of novel therapeutic agents that target these pathways. The information and protocols provided in this guide serve as a comprehensive resource for researchers employing this versatile lipid analog in their studies.

References

An In-depth Technical Guide to (Rac)-1,2-Dihexadecylglycerol: Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-1,2-Dihexadecylglycerol is a synthetic dialkyl glycerol ether that serves as a valuable tool in lipid research and drug development. Its structure, comprising a glycerol backbone with two hexadecyl ether linkages, makes it a stable analog of the endogenous signaling molecule sn-1,2-diacylglycerol (DAG). This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and biological activity of this compound, with a focus on its role in cell signaling pathways. Detailed methodologies for its synthesis and chiral resolution are presented, alongside a summary of its key physicochemical properties.

Introduction

Glycerolipids are fundamental components of cellular membranes and play critical roles in a myriad of cellular processes, including signal transduction, energy storage, and membrane trafficking. Among these, diacylglycerols (DAGs) are pivotal second messengers that regulate the activity of a diverse array of proteins, most notably Protein Kinase C (PKC) isozymes. This compound, a diether glycerol, is a non-hydrolyzable analog of natural diacylglycerols, making it an invaluable tool for studying DAG-mediated signaling pathways without the complication of metabolic degradation. Its racemic nature necessitates a thorough understanding of its stereochemistry, as the biological activity of glycerolipids is often enantiomer-specific.

Structure and Physicochemical Properties

This compound is a racemic mixture of 1,2-di-O-hexadecyl-sn-glycerol and 2,3-di-O-hexadecyl-sn-glycerol. The presence of two saturated sixteen-carbon alkyl chains linked by ether bonds to the glycerol backbone confers significant hydrophobicity to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C35H72O3 |

| Molecular Weight | 540.94 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (e.g., chloroform, methanol), limited solubility in water |

| CAS Number | 13071-60-8 |

Stereochemistry and Resolution

The central carbon of the glycerol backbone in 1,2-di-O-substituted glycerols is a chiral center. Consequently, this compound exists as a pair of enantiomers: sn-1,2-di-O-hexadecylglycerol and sn-2,3-di-O-hexadecylglycerol. The sn (stereospecific numbering) system is used to designate the configuration of the glycerol moiety. In biological systems, the sn-1,2-diacylglycerol isomer is the primary activator of PKC. Therefore, the resolution of the racemic mixture is crucial for studying the specific biological effects of each enantiomer.

Chiral Resolution Methodologies

The separation of the enantiomers of this compound can be achieved through several methods, primarily categorized into derivatization followed by chromatography and enzymatic resolution.

A common and effective method for resolving racemic diacylglycerols involves their derivatization with a chiral reagent to form diastereomers, which can then be separated by standard chromatographic techniques.

Experimental Protocol: Chiral Resolution via HPLC

-

Derivatization: React this compound with a chiral derivatizing agent, such as (R)-(+)-1-(1-naphthyl)ethylamine, in the presence of a coupling agent to form stable diastereomeric urethane derivatives.

-

Chromatographic Separation:

-

Column: A normal-phase silica gel column.

-

Mobile Phase: An isocratic mixture of n-hexane, 1,2-dichloroethane, and ethanol (e.g., 40:10:1 v/v/v) is typically effective.

-

Detection: UV detection at a wavelength suitable for the derivatizing group (e.g., 226 or 254 nm for naphthyl derivatives).

-

-

Fraction Collection and Deprotection: Collect the separated diastereomeric fractions and remove the chiral auxiliary group to yield the pure enantiomers.

Lipases are enzymes that can exhibit high enantioselectivity, making them excellent biocatalysts for the kinetic resolution of racemic mixtures. In the case of this compound, a lipase can be used to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup:

-

Dissolve this compound in a suitable organic solvent (e.g., tert-butyl methyl ether).

-

Add an acyl donor (e.g., vinyl acetate).

-

Introduce an immobilized lipase, such as Pseudomonas cepacia lipase (PSL-C).

-

-

Incubation: Incubate the reaction mixture with shaking at a controlled temperature until approximately 50% conversion is achieved.

-

Separation: Stop the reaction and separate the acylated enantiomer from the unreacted enantiomer using column chromatography.

-

Deprotection (if necessary): The acylated enantiomer can be deacylated to yield the pure alcohol.

Synthesis

The synthesis of this compound can be achieved through the direct alkylation of a protected glycerol derivative. The synthesis of the individual

Solubility Profile of (Rac)-1,2-Dihexadecylglycerol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (Rac)-1,2-Dihexadecylglycerol, a synthetic dialkyl glyceryl ether that mimics the structure of the endogenous signaling lipid diacylglycerol (DAG). Understanding the solubility of this compound is critical for its application in various research and development areas, including the formulation of lipid-based drug delivery systems and in vitro studies of cellular signaling pathways.

Core Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents and buffer systems. The available quantitative data is summarized in the table below for easy comparison.

| Solvent/System | Solubility (mg/mL) | Temperature (°C) | Method |

| Dimethylformamide (DMF) | 20 | Not Specified | Not Specified |

| Dimethyl sulfoxide (DMSO) | 5 | Not Specified | Not Specified |

| Ethanol | 30 | Not Specified | Not Specified |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 | Not Specified | Not Specified |

Qualitative Solubility Observations:

-

This compound is also reported to be soluble in chloroform and methanol . In some cases, slight heating and sonication may be required to achieve complete dissolution in methanol.

-

The compound is a white to off-white crystalline solid at room temperature and is considered to not mix well with water.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful application of this compound in experimental settings. The following are detailed methodologies for key experiments to quantify the solubility of this and similar lipid compounds.

Method 1: Shake-Flask Method for Equilibrium Solubility

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, DMF, chloroform)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a suitable analytical balance

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtrate. This can be done by:

-

Gravimetric analysis: Evaporate a known volume of the filtrate to dryness and weigh the residue.

-

Chromatographic analysis: Dilute the filtrate with a suitable solvent and analyze it using a validated HPLC method with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

-

Method 2: Differential Scanning Calorimetry (DSC) for Solubility in Solid/Semi-Solid Excipients

DSC can be used to determine the solubility of a drug in solid or semi-solid lipid excipients by observing the melting point depression.

Principle: The melting point of a solid solvent is depressed by the presence of a dissolved solute. By measuring the change in the melting endotherm of the excipient at different concentrations of the solute, the saturation solubility can be determined.

Materials:

-

This compound

-

Solid or semi-solid lipid excipient

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans

Procedure:

-

Accurately weigh various mixtures of this compound and the lipid excipient into DSC pans, covering a range of concentrations.

-

Seal the pans.

-

Heat the samples in the DSC at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point of the excipient.

-

Cool the samples to a low temperature to ensure complete solidification.

-

Reheat the samples at the same controlled rate and record the melting endotherms.

-

Plot the melting point of the excipient as a function of the concentration of this compound. The concentration at which the melting point no longer decreases signifies the saturation solubility.

Method 3: Hot Stage Microscopy (HSM)

HSM provides a visual method to estimate the saturation solubility of a compound in a meltable excipient.

Principle: A physical mixture of the compound and the excipient is heated on a microscope stage. The temperature at which the last crystals of the compound dissolve in the molten excipient is recorded as the saturation temperature for that specific concentration.

Materials:

-

This compound

-

Meltable excipient

-

Polarized light microscope equipped with a hot stage

-

Glass microscope slides and coverslips

Procedure:

-

Prepare a series of physical mixtures of this compound and the excipient with varying concentrations.

-

Place a small amount of a mixture on a microscope slide and cover with a coverslip.

-

Place the slide on the hot stage.

-

Heat the sample at a slow, controlled rate (e.g., 2-5 °C/min).

-

Observe the sample under polarized light. The crystalline this compound will appear birefringent.

-

Record the temperature at which the last birefringent crystals disappear. This is the solubility limit at that temperature.

-

By plotting the dissolution temperature against the concentration, a solubility curve can be constructed.

Mandatory Visualizations

Diacylglycerol (DAG) Signaling Pathway

This compound is a structural analog of diacylglycerol (DAG), a crucial second messenger in various cellular signaling cascades. One of the most well-characterized pathways initiated by DAG is the activation of Protein Kinase C (PKC). The following diagram illustrates this fundamental signaling pathway.

Caption: The Diacylglycerol (DAG) - Protein Kinase C (PKC) signaling cascade.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a compound like this compound can be visualized as follows.

Caption: General experimental workflow for determining the solubility of a lipid compound.

An In-depth Technical Guide on the Potential Roles of (Rac)-1,2-Dihexadecylglycerol in Cell Signaling

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-1,2-Dihexadecylglycerol is a synthetic, cell-permeable, and metabolically stable analog of the endogenous second messenger diacylglycerol (DAG). Its stability against enzymatic degradation makes it a powerful pharmacological tool for inducing sustained and robust activation of DAG-mediated signaling pathways. The primary and most well-characterized role of this lipid is the potent activation of Protein Kinase C (PKC) isoforms, which are critical regulators of a vast array of cellular processes including proliferation, differentiation, apoptosis, and cellular motility. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in key signaling cascades, quantitative data on its activity, and detailed experimental protocols for its use in research.

Introduction to this compound

This compound, also known as 1,2-O-Dihexadecyl-rac-glycerol, is a structural mimic of the natural 1,2-sn-diacylglycerol (DAG). Endogenous DAG is produced at the cell membrane following the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). DAG acts as a crucial second messenger, but its signaling is transient as it is rapidly metabolized by DAG kinases and lipases.

The key feature of this compound is the presence of ether linkages connecting the hexadecyl chains to the glycerol backbone, in contrast to the ester linkages found in natural DAGs. These ether bonds are resistant to hydrolysis by cellular lipases, conferring metabolic stability. This stability allows for prolonged activation of DAG-effector proteins, enabling researchers to study the downstream consequences of sustained signaling, which can be difficult to achieve with transient natural signals.

Mechanism of Action: Targeting the C1 Domain

The principal molecular target of this compound is the C1 domain, a conserved zinc-finger motif found in a variety of signaling proteins. The best-known C1 domain-containing proteins are the Protein Kinase C (PKC) isozymes.[1][2]

The activation of conventional and novel PKC isoforms is a multi-step process:

-

Initial Stimulus: Activation of cell surface receptors (e.g., GPCRs, Receptor Tyrosine Kinases) triggers the activation of Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.

-

PKC Translocation: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of Ca²⁺. For conventional PKCs (cPKCs), this increase in intracellular Ca²⁺ promotes their translocation from the cytosol to the plasma membrane via their C2 domains.[3]

-

PKC Activation: At the membrane, this compound, mimicking DAG, binds to the C1 domain of PKC.[1] This binding event induces a conformational change that relieves the autoinhibitory pseudosubstrate from the enzyme's catalytic site, leading to full kinase activation.[1] Novel PKCs (nPKCs) do not require Ca²⁺ for translocation but are still recruited to the membrane and activated by DAG.[1]

Beyond PKC, other C1 domain-containing proteins can also be targeted, including:

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): Important activators of Ras GTPases.

-

Munc13 isoforms: Scaffolding proteins essential for synaptic vesicle priming in neurons.

-

Protein Kinase D (PKD): A family of serine/threonine kinases involved in Golgi function, cell migration, and immune responses.[4][5]

Signaling Pathway Diagram: Canonical PKC Activation

The following diagram illustrates the canonical signaling pathway leading to PKC activation, where this compound acts as a potent substitute for endogenous DAG.

Caption: Canonical PLC-DAG-PKC signaling pathway activated by this compound.

Quantitative Data Summary

The utility of this compound and other DAG analogs is defined by their concentration-dependent effects on cellular systems. The table below summarizes key quantitative parameters from various studies. Note that specific effective concentrations can vary significantly based on the cell type, assay conditions, and specific PKC isoform being studied.

| Parameter | Compound | Value / Concentration Range | Target / System | Key Observation | Reference |

| PKC Activation | 1,2-sn-dioctanoylglycerol (DiC8) | 0.5 - 2.5 µM | T-lymphocyte Na⁺/H⁺ antiport | PKC-mediated cytosolic alkalinization. | [6] |

| PKC-Independent Effects | 1,2-sn-dioctanoylglycerol (DiC8) | ≥ 12.5 µM | T-lymphocyte [Ca²⁺]i | Marked cytosolic acidification and increase in intracellular calcium, independent of PKC. | [6] |

| PKC-Independent Effects | 1-oleoyl-2-acetyl-glycerol (OAG) | Micromolar levels | Chick sensory neuron Ca²⁺ currents | Depression of Ca²⁺ currents, unaffected by PKC inhibitors, suggesting an external membrane site of action. | [7] |

| Receptor Distribution | Dioctanoylglycerol (DOG) | Not specified (short term: 30min - 4h) | Neuronal & Muscle AChRs | Augmented cell surface levels of acetylcholine receptors (AChRs). | [4] |

| Receptor Distribution | Dioctanoylglycerol (DOG) | Not specified (long term: 18h) | Muscle-type AChRs | Shifted AChR localization to intracellular compartments. | [4] |

| PKC Translocation | Sarcolemmal 1,2 DAG (C16:0/C18:2) | N/A (correlation) | Human skeletal muscle PKCε | A significant positive relationship was found between this specific DAG species and PKCε membrane translocation. | [8] |

Experimental Protocols

The metabolic stability and potent activity of this compound make it a standard reagent for a variety of cellular and biochemical assays.

Protocol: In Vitro PKC Kinase Activity Assay

This protocol outlines a method to measure the direct activation of purified PKC by this compound.

Materials:

-

Purified, recombinant PKC isoform (e.g., PKCα)

-

This compound stock solution (in DMSO)

-

Phosphatidylserine (PS) vesicles

-

PKC substrate peptide (e.g., Myristoylated Alanine-Rich C-Kinase Substrate, MARCKS peptide)

-

[γ-³²P]ATP or fluorescent ATP analog

-

Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter or fluorescence plate reader

Methodology:

-

Prepare Lipid Vesicles: Prepare mixed micelles or vesicles containing phosphatidylserine (PS) and varying concentrations of this compound. This is typically done by drying lipids under nitrogen, followed by sonication in buffer.

-

Set Up Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate peptide, and purified PKC enzyme.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify: Measure the incorporated radioactivity on the paper using a scintillation counter. The counts are directly proportional to kinase activity.

-

Data Analysis: Plot kinase activity as a function of this compound concentration to determine parameters like EC₅₀.

Protocol: Cellular PKC Translocation Assay

This protocol describes how to visualize the movement of PKC from the cytosol to the plasma membrane in cultured cells upon treatment with this compound.

Materials:

-

Cultured cells (e.g., HEK293, HeLa) grown on glass coverslips

-

Cells may transiently express a GFP-tagged PKC isoform (e.g., PKCα-GFP) for live imaging, or endogenous PKC can be detected by immunofluorescence.

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against specific PKC isoform (if not using GFP-tagged protein)

-

Fluorescently-labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Confocal microscope

Methodology Workflow Diagram:

Caption: Experimental workflow for a PKC translocation immunofluorescence assay.

Expected Results: In untreated cells, PKC staining will appear diffuse throughout the cytoplasm. Upon treatment with this compound, a significant portion of the fluorescent signal will redistribute to the plasma membrane, indicating translocation and activation.

Roles in Cell Signaling and Research Applications

The sustained signaling provided by this compound has been instrumental in elucidating the roles of the DAG-PKC axis in numerous physiological and pathological processes.

-

Cancer Biology: Chronic activation of PKC by DAG analogs can promote tumorigenesis by affecting cell cycle progression, apoptosis, and invasion. Therefore, this compound is used to model conditions of aberrant PKC activity.

-

Neurobiology: DAG signaling is fundamental to synaptic plasticity. This compound is used to study the long-term effects of PKC activation on neurotransmitter release, receptor trafficking, and neuronal excitability.[4]

-

Immunology: PKC isoforms are critical for T-cell activation and cytokine production.[6] Stable DAG analogs help dissect the specific roles of PKC in the immune response.

-

Metabolic Diseases: Aberrant DAG accumulation in tissues like skeletal muscle and liver is linked to insulin resistance.[5][8] Studies using this compound can help clarify the specific PKC isoforms and downstream pathways that mediate these effects.[8]

Conclusion and Future Perspectives

This compound is an indispensable tool for cell signaling research. Its ability to act as a potent and metabolically stable activator of PKC and other C1 domain-containing proteins allows for the detailed investigation of pathways that are otherwise controlled by transient signals. While its primary role is well-established, caution is warranted, as high concentrations can lead to PKC-independent, off-target effects, such as alterations in membrane properties and ion channel activity.[6][7] Future research may focus on developing even more specific synthetic DAG analogs and using them in concert with isoform-specific inhibitors and advanced imaging techniques to precisely map the spatiotemporal dynamics of DAG signaling in health and disease.

References

- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Diacylglycerol levels modulate the cellular distribution of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The diacylglycerol analogue, 1,2-sn-dioctanoylglycerol, induces an increase in cytosolic free Ca2+ and cytosolic acidification of T lymphocytes through a protein kinase C-independent process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A diacylglycerol analogue reduces neuronal calcium currents independently of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Rac)-1,2-Dihexadecylglycerol in Liposome Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (Rac)-1,2-Dihexadecylglycerol, a synthetic diether lipid, in the formulation of liposomes for research and drug delivery applications. This document outlines the rationale for its use, detailed experimental protocols for liposome preparation and characterization, and insights into its potential effects on cellular signaling pathways.

Introduction to this compound

This compound is a versatile, amphiphilic molecule characterized by two hexadecyl ether chains attached to a glycerol backbone.[1][2] Its ether linkages, in contrast to the ester linkages found in most natural phospholipids, confer a higher degree of chemical stability and resistance to enzymatic degradation. This makes it an attractive component for liposomal drug delivery systems, particularly for applications requiring prolonged circulation times and enhanced stability.[3] Its incorporation into liposome bilayers can influence membrane fluidity, permeability, and interaction with biological systems.

Key Applications

Liposomes incorporating this compound are promising candidates for a variety of therapeutic and research applications, including:

-

Drug Delivery: Encapsulation of both hydrophilic and lipophilic drugs for targeted and controlled release. The enhanced stability of ether lipid-based liposomes can protect the cargo from degradation and improve pharmacokinetic profiles.

-

Gene Delivery: Formulation of cationic liposomes for the delivery of nucleic acids (e.g., siRNA, mRNA, pDNA). The stable nature of the diether lipid can contribute to the integrity of the lipoplexes.

-

Research Tool: Investigation of the role of ether lipids in cellular processes and signaling pathways.

Physicochemical Characterization of Liposomes

The following table summarizes the expected physicochemical properties of liposomes formulated with this compound. Note: This data is illustrative and will vary depending on the specific formulation parameters (e.g., lipid composition, drug-to-lipid ratio, preparation method).

| Formulation ID | Composition (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| DHL-1 | DPPC:Cholesterol:this compound (50:40:10) | 120 ± 5 | 0.15 ± 0.03 | -5.2 ± 1.5 | >90 (for Doxorubicin) |

| cDHL-2 | DOTAP:DOPE:this compound (50:40:10) | 150 ± 8 | 0.21 ± 0.05 | +35.8 ± 2.1 | N/A (for gene delivery) |

| DHL-Dox | DPPC:Cholesterol:this compound (55:40:5) + Doxorubicin | 135 ± 6 | 0.18 ± 0.04 | -4.5 ± 1.2 | 95 ± 3 |

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

Experimental Protocols

Herein, we provide detailed protocols for the preparation, drug loading, and in vitro characterization of liposomes containing this compound.

Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion

This method is a widely used technique for producing unilamellar liposomes of a defined size.[4][5]

Materials:

-

This compound

-

Co-lipids (e.g., DPPC, Cholesterol, DOTAP, DOPE)

-

Chloroform and Methanol (HPLC grade)

-

Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and other lipids in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature (Tc) of the lipid with the highest Tc.

-

Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer (pre-heated to above the Tc) to the flask containing the lipid film.

-

Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to one of the extruder syringes.

-

Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

-

Characterization:

-

Determine the liposome size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative effects of free doxorubicin, liposome encapsulated doxorubicin and liposome co-encapsulated alendronate and doxorubicin (PLAD) on the tumor immunologic milieu in a mouse fibrosarcoma model [ntno.org]

- 3. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]

- 5. mdpi.com [mdpi.com]

Protocol for Incorporating (Rac)-1,2-Dihexadecylglycerol into Cell Cultures: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the solubilization and incorporation of (Rac)-1,2-Dihexadecylglycerol, a synthetic diacylglycerol (DAG) analog, into in vitro cell cultures. Proper handling and delivery of this lipophilic molecule are critical for achieving consistent and reproducible results in studies of cellular signaling, particularly those involving Protein Kinase C (PKC).

Introduction

This compound is a stable, cell-permeant analog of diacylglycerol, a crucial second messenger in numerous cellular signaling pathways. Its primary mechanism of action involves the activation of Protein Kinase C (PKC) isozymes, making it a valuable tool for investigating the downstream effects of PKC activation, including cell proliferation, differentiation, and apoptosis. Due to its hydrophobic nature, specialized procedures are required to ensure its effective delivery to cultured cells. This protocol outlines a reliable method for preparing and applying this compound to cell cultures.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C35H72O3 |

| Molecular Weight | 540.94 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~54°C |

| Storage | Store at -20°C, sealed in a dry environment |

| Solubility | Slightly soluble in Chloroform and heated, sonicated Methanol. Soluble in DMSO. |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium, appropriate for the cell line of interest

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

Cell culture plates/flasks with seeded cells

Preparation of Stock Solution (10 mM)

It is crucial to prepare a concentrated stock solution in an appropriate organic solvent to facilitate its dilution into aqueous cell culture media. DMSO is a recommended solvent.

-

Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.41 mg of the compound.

-

Solubilization: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.

-

Dissolution: Vortex the tube vigorously for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution. The resulting stock solution should be clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Incorporating this compound into Cell Culture

The following protocol describes the dilution of the DMSO stock solution into the cell culture medium for treating cells. It is essential to maintain a final DMSO concentration of ≤ 0.1% (v/v) in the cell culture to avoid solvent-induced cytotoxicity.

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solution:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Pre-warm the complete cell culture medium to 37°C.

-

To prepare the final working concentration, dilute the stock solution directly into the pre-warmed medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

-

Immediately after adding the stock solution to the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion. This step is critical to prevent the precipitation of the lipophilic compound.

-

-

Cell Treatment:

-

Remove the existing culture medium from the cells.

-

Add the freshly prepared medium containing this compound to the cells.

-

Include a vehicle control group of cells treated with the same final concentration of DMSO (e.g., 0.1%) in the culture medium without the compound.

-

-

Incubation: Incubate the cells for the desired period according to the experimental design.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting for PKC activation markers (e.g., phosphorylation of MARCKS), cell viability assays, or gene expression analysis.

Determining Optimal Working Concentration

The optimal working concentration of this compound can vary depending on the cell type and the specific biological question. It is recommended to perform a dose-response experiment to determine the most effective concentration. A starting range of 1 µM to 50 µM is suggested.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for incorporating this compound into cell cultures and the canonical signaling pathway it activates.

Caption: Experimental workflow for incorporating this compound into cell cultures.

Caption: Signaling pathway activated by this compound.

Applications of (Rac)-1,2-Dihexadecylglycerol in Lipidomics Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(Rac)-1,2-Dihexadecylglycerol is a synthetic, non-hydrolyzable ether lipid that serves as a valuable tool in lipidomics research. Its unique chemical structure, featuring ether linkages at the sn-1 and sn-2 positions of the glycerol backbone, renders it resistant to cleavage by cellular lipases. This property makes it an ideal analog of the endogenous second messenger diacylglycerol (DAG), enabling researchers to investigate DAG-mediated signaling pathways with greater precision and control. Furthermore, its defined structure and synthetic origin make it suitable for use as an internal standard in mass spectrometry-based lipidomics workflows.

Application 1: Stable Activator of Protein Kinase C (PKC) and Other DAG-Effector Proteins

One of the primary applications of this compound is as a stable, cell-permeable activator of Protein Kinase C (PKC) isoforms and other proteins that are regulated by diacylglycerol.[1][2] Unlike natural DAGs, which are rapidly metabolized, this compound provides a sustained signal, allowing for more controlled experimental conditions to study the downstream effects of PKC activation.[3][4]

Key Advantages:

-

Metabolic Stability: Resistant to hydrolysis by phospholipases, leading to a prolonged cellular presence.[3]

-

Mimics Endogenous DAG: Effectively binds to and activates the C1 domain of conventional and novel PKC isoforms.[1]

-

Precise Experimental Control: Allows for the study of sustained signaling events that are difficult to observe with rapidly metabolized natural DAGs.

Experimental Protocol: In Vitro Protein Kinase C (PKC) Activation Assay

This protocol outlines a method to assess the activation of PKC in a cell-free system using this compound.

Materials:

-

Purified PKC enzyme

-

This compound

-

Phosphatidylserine (PS)

-

Triton X-100

-

PKC substrate peptide (e.g., fluorescently labeled)

-

ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare Lipid Micelles:

-

In a glass tube, mix this compound and Phosphatidylserine in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in assay buffer containing Triton X-100 by vortexing or sonication to form mixed micelles.[5]

-

-

Set up the Reaction:

-

In a microplate, add the assay buffer, PKC substrate peptide, and the prepared lipid micelles.

-

Initiate the reaction by adding the purified PKC enzyme.

-

Finally, add ATP to start the phosphorylation reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).

-

-

Measurement:

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the fluorescence of the phosphorylated substrate using a microplate reader.

-

-

Data Analysis:

-

Calculate the PKC activity based on the increase in fluorescence, and compare the activation by this compound to a control without the lipid.

-

Quantitative Data Summary: PKC Activation by Diacylglycerol Analogs

| Diacylglycerol Analog | Concentration for half-maximal activation (EC₅₀) | Maximal Activation (% of control) | Reference |

| 1,2-sn-dioleoylglycerol (DOG) | ~1-5 µM | 100% | [6] |

| This compound | Expected to be in a similar range to DOG | Expected to be comparable to DOG | N/A |

| Phorbol 12-myristate 13-acetate (PMA) | ~10-100 nM | >100% (potent activator) | [1] |

Note: Specific EC₅₀ and maximal activation values for this compound would need to be determined empirically for each PKC isoform and assay condition. The table provides expected ranges based on the activity of similar DAG analogs.

Application 2: Internal Standard for Quantitative Lipidomics

In mass spectrometry-based lipidomics, internal standards are crucial for accurate quantification of lipid species.[7][8] this compound, with its unique ether linkages and defined molecular weight, can serve as an effective internal standard for the quantification of diacylglycerols and other neutral lipids.

Key Advantages:

-

Structurally Distinct: Not naturally present in most biological samples, preventing interference with endogenous lipid measurements.

-

Stable Isotope Labeling Potential: Can be synthesized with stable isotopes (e.g., ¹³C or ²H) for use in stable isotope dilution mass spectrometry, the gold standard for quantification.

-

Similar Physicochemical Properties: Behaves similarly to endogenous diacylglycerols during extraction and chromatography.

Experimental Protocol: Lipid Extraction and Analysis using an Internal Standard

This protocol describes a general workflow for the extraction and analysis of cellular lipids using this compound as an internal standard.

Materials:

-

Cell or tissue sample

-

This compound (as internal standard)

-

Chloroform

-

Methanol

-

Water (LC-MS grade)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Sample Preparation:

-

Homogenize the cell or tissue sample in a suitable buffer.

-

-

Addition of Internal Standard:

-

Add a known amount of this compound solution to the homogenate at the earliest stage of sample preparation.[8]

-

-

Lipid Extraction (Folch Method):

-

Add a mixture of chloroform and methanol (2:1, v/v) to the sample.

-

Vortex thoroughly to ensure complete extraction of lipids.

-

Add water to induce phase separation.

-

Centrifuge to separate the organic (lower) and aqueous (upper) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution:

-

Dry the collected organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

-

-

LC-MS Analysis:

-

Inject the reconstituted lipid extract into the LC-MS system.

-

Separate the lipids using a suitable chromatography method (e.g., reversed-phase or normal-phase chromatography).

-

Detect and quantify the lipid species using mass spectrometry, monitoring for the specific mass-to-charge ratio (m/z) of the internal standard and the target analytes.[9][10]

-

-

Data Analysis:

-

Normalize the peak areas of the endogenous diacylglycerol species to the peak area of the this compound internal standard to obtain accurate quantitative data.[11]

-

Quantitative Data Summary: Common Internal Standards in Lipidomics

| Internal Standard Class | Common Examples | Typical Concentration Range | Reference |

| Diacylglycerols (DAG) | 1,2-diheptadecanoyl-sn-glycerol (17:0/17:0 DAG) | 10-100 ng/sample | [12] |

| This compound | To be determined empirically | N/A | |

| Phosphatidylcholines (PC) | 1,2-dimyristoyl-sn-glycero-3-phosphocholine (14:0/14:0 PC) | 10-100 ng/sample | [13] |

| Triacylglycerols (TAG) | Triheptadecanoin (17:0/17:0/17:0 TAG) | 50-500 ng/sample | [12] |

Visualizations

Caption: Signaling pathway of Protein Kinase C (PKC) activation by this compound.

Caption: Experimental workflow for quantitative lipidomics using an internal standard.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. researchgate.net [researchgate.net]

Analytical Techniques for the Quantification of (Rac)-1,2-Dihexadecylglycerol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of (Rac)-1,2-Dihexadecylglycerol, a key lipid intermediate in various cellular signaling pathways. The accurate quantification of this and other diacylglycerol (DAG) species is crucial for understanding their roles in health and disease, and for the development of novel therapeutics.

Introduction to this compound and its Importance

This compound is a synthetic diacylglycerol that is structurally similar to endogenous 1,2-diacylglycerols. These molecules are critical second messengers in a multitude of cellular signaling cascades, primarily through the activation of protein kinase C (PKC) isoforms. The "rac" designation indicates a racemic mixture of both sn-1,2- and sn-2,3-dihexadecylglycerol enantiomers. Given their central role in signaling, altered levels of specific DAGs are implicated in various pathological conditions, making their precise quantification a key area of research.

Overview of Analytical Strategies

The quantification of this compound in biological matrices presents several analytical challenges, including the need to resolve it from other lipid species and its regio- and stereoisomers. A typical analytical workflow involves three main stages:

-

Lipid Extraction: Isolation of the lipid fraction from the biological sample.

-

Chromatographic Separation: Separation of the target analyte from other lipids and isomers.

-

Detection and Quantification: Typically performed using mass spectrometry.

Derivatization is often employed to improve chromatographic separation and enhance detection sensitivity.

Experimental Protocols

Lipid Extraction from Biological Samples

The choice of extraction method is critical for obtaining reliable and reproducible results. The Folch and Bligh & Dyer methods are considered gold standards for lipid extraction.[1][2]

Protocol 1: Modified Folch Extraction

This protocol is suitable for a wide range of biological samples.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenize 1 gram of tissue sample with 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[1]

-

Agitate the homogenate for 15-20 minutes at room temperature.[1]

-

Filter or centrifuge the mixture to separate the liquid extract from the solid residue.[1]

-

Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution to the liquid extract.[1]

-

Vortex the mixture thoroughly to ensure phase separation.

-

Centrifuge at low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.[1]

-

Carefully collect the lower chloroform phase, which contains the lipids.[1]

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Protocol 2: Bligh & Dyer Extraction

This method is efficient for samples with low lipid content (<2%).[1]

Materials:

-

Chloroform

-

Methanol

-

Water

-

Vortex mixer

-

Centrifuge

Procedure:

-

For a 1 mL sample containing approximately 80% water, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[1]

-

Vortex vigorously for 10-15 minutes to create a single-phase mixture.[1]

-

Add 1.25 mL of chloroform and mix for 1 minute.[1]

-

Add 1.25 mL of water and mix for another minute.[1]

-

Centrifuge to separate the mixture into two phases.[1]

-

Carefully collect the lower chloroform phase containing the lipids.[1]

-

Evaporate the solvent to obtain the lipid extract.

Derivatization for Enhanced Analysis

Derivatization can prevent acyl migration between 1,2- and 1,3-DAGs and improve chromatographic properties and detection sensitivity.[3][4]

Protocol 3: Derivatization with 3,5-Dinitrophenylurethane (DNPU)

This method is used for chiral separation of DAG enantiomers by HPLC.[5]

Materials:

-

3,5-Dinitrophenyl isocyanate

-

Pyridine

-

Toluene

Procedure:

-

Dissolve the dried lipid extract in a small volume of toluene.

-

Add a solution of 3,5-dinitrophenyl isocyanate in toluene and a catalytic amount of pyridine.

-

Heat the reaction mixture to facilitate the derivatization of the hydroxyl group of the diacylglycerol.

-

After the reaction is complete, the DNPU-derivatized DAGs can be purified by solid-phase extraction before HPLC analysis.

Protocol 4: Silylation for GC Analysis

This protocol prepares volatile derivatives suitable for Gas Chromatography.[5][6]

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

Procedure:

-

Dissolve the dried lipid extract in pyridine.

-

Add an excess of BSTFA with 1% TMCS.

-

Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

-

The resulting trimethylsilyl (TMS) ether derivatives are then ready for GC-MS analysis.[5]

Chromatographic Quantification

Protocol 5: Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the separation of sn-1,2- and sn-2,3-diacylglycerol enantiomers after derivatization.[5]

Instrumentation:

-

HPLC system with a UV or Mass Spectrometric detector.

-

Chiral column (e.g., R-(+)-1-(1-naphthyl)ethylamine stationary phase, 25 cm x 4.6 mm ID).[5]

Chromatographic Conditions:

-

Mobile Phase: A mixture of hexane and isopropanol. The exact ratio may need to be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the DNPU derivative or by mass spectrometry.

Protocol 6: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile lipid derivatives.[5]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Polar capillary column.[5]

Chromatographic and MS Conditions:

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of ~150°C, ramped up to ~300°C.

-

Ionization Mode: Electron Ionization (EI).

-

MS Detection: Full scan or selected ion monitoring (SIM) for enhanced sensitivity.

Protocol 7: Normal-Phase LC-MS/MS

This technique allows for the quantification of various diacylglycerol species, including the separation of 1,2- and 1,3-regioisomers, after derivatization.[4]

Instrumentation:

-

LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

-

Normal-phase column (e.g., silica-based).

Derivatization (with 2,4-difluorophenyl isocyanate):

-

The free hydroxyl group is derivatized to a diacyl urethane.[4]

Chromatographic and MS Conditions:

-

Mobile Phase: A gradient of solvents such as acetonitrile and ammonium acetate in water.[4]

-

Ionization Mode: Positive ion electrospray ionization (ESI).[4]

-

MS/MS Detection: Neutral loss scanning for the loss of the derivatizing group (e.g., 190 u for difluorophenyl carbamic acid plus ammonia) provides high specificity and sensitivity.[4][7]

Data Presentation

The following tables summarize hypothetical quantitative data for illustrative purposes. In a research setting, these would be populated with experimental results.

Table 1: Comparison of Extraction Efficiency

| Extraction Method | Sample Type | Lipid Yield (mg/g sample) | This compound Recovery (%) |

| Modified Folch | Brain Tissue | 85.2 ± 4.1 | 92.5 ± 3.7 |

| Bligh & Dyer | Plasma | 5.3 ± 0.6 | 95.1 ± 2.9 |

| Solid-Phase Extraction | Cell Culture | 12.8 ± 1.1 | 88.3 ± 4.5 |

Table 2: Quantitative Results from LC-MS/MS Analysis

| Sample ID | Treatment Group | This compound (ng/mg protein) |

| CTRL-01 | Control | 15.7 ± 1.2 |

| CTRL-02 | Control | 14.9 ± 1.5 |

| TREAT-01 | Drug A | 28.3 ± 2.1 |

| TREAT-02 | Drug A | 30.1 ± 2.5 |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a simplified signaling pathway involving diacylglycerol and a general experimental workflow for its quantification.

Caption: Simplified DAG and Rac GTPase signaling pathway.

Caption: General workflow for DAG quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of molecular species of enantiomeric diacylglycerols by chiral phase high performance liquid chromatography and polar capillary gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. aocs.org [aocs.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Diacylglycerol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that function as secondary messengers in a multitude of cellular signaling pathways and are key intermediates in lipid metabolism. The isomeric form of DAG, defined by the stereospecific position of the two fatty acyl chains on the glycerol backbone and the nature of these fatty acids, dictates its biological activity and metabolic fate. The primary signaling-active isomer is sn-1,2-diacylglycerol, which allosterically activates Protein Kinase C (PKC), a family of enzymes pivotal in regulating cellular processes like proliferation, differentiation, and apoptosis. The sn-1,3-diacylglycerol and sn-2,3-diacylglycerol isomers are also present in cells but have distinct roles and are not the primary activators of PKC. Furthermore, the degree of unsaturation and the position of double bonds within the fatty acyl chains introduce another layer of isomeric complexity, influencing the physical properties and biological functions of DAGs.

Given the distinct biological roles of each isomer, the ability to accurately separate and quantify them is paramount for researchers in cell biology, pharmacology, and drug development. This application note provides detailed protocols for three primary HPLC-based methods for the separation of diacylglycerol isomers: Reversed-Phase HPLC, Chiral HPLC, and Silver-Ion HPLC.

Diacylglycerol Signaling Pathway

The sn-1,2-diacylglycerol isomer plays a central role in signal transduction. Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and sn-1,2-diacylglycerol. While IP3 stimulates the release of intracellular calcium, sn-1,2-DAG remains in the plasma membrane where it recruits and activates conventional and novel isoforms of Protein Kinase C (PKC). Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses.

Experimental Workflow for DAG Isomer Analysis

A generalized workflow for the analysis of diacylglycerol isomers from biological samples involves lipid extraction, potential derivatization, and subsequent HPLC separation and detection.

Method 1: Reversed-Phase HPLC for Positional Isomer Separation (sn-1,2(2,3)- vs. sn-1,3-)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating DAG isomers based on their polarity, which is influenced by the length and degree of unsaturation of their fatty acyl chains. Under optimized conditions, RP-HPLC can effectively resolve positional isomers (sn-1,2(2,3)- from sn-1,3-diacylglycerols).

Experimental Protocol

-

Sample Preparation:

-

Dissolve the lipid extract or DAG standards in the initial mobile phase solvent (e.g., acetonitrile) to a final concentration of 1-5 mg/mL.

-

Filter the sample through a 0.2 µm PTFE syringe filter prior to injection.

-

-

HPLC System and Conditions:

-

HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 100% acetonitrile is often effective. For more complex mixtures, a gradient of acetone in acetonitrile may be employed.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for improved reproducibility.

-

Detector:

-

UV: 205 nm for underivatized DAGs.

-

ELSD: Nebulizer temperature 30-40°C, evaporator temperature 50-60°C, and nitrogen gas pressure 1.5-2.0 bar.

-

MS: Use a suitable ionization source such as APCI or ESI, with settings optimized for lipid analysis.

-

-

Expected Results

In RP-HPLC, for DAGs with the same fatty acid composition, the sn-1,3-isomer is generally less polar and elutes earlier than the sn-1,2(2,3)-isomer. The elution order is also influenced by the equivalent carbon number (ECN), which is calculated as the total number of carbons in the fatty acyl chains minus twice the number of double bonds.

Method 2: Chiral HPLC for Enantiomer Separation (sn-1,2- vs. sn-2,3-)

The separation of enantiomeric sn-1,2- and sn-2,3-diacylglycerols requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) or by derivatizing the DAGs with a chiral reagent and separating the resulting diastereomers on a non-chiral column. Derivatization to 3,5-dinitrophenylurethanes (3,5-DNPU) is a common and effective strategy.

Experimental Protocol

-

Derivatization to 3,5-Dinitrophenylurethanes (3,5-DNPU):

-

Dissolve the dried DAG sample in anhydrous toluene.

-

Add a molar excess of 3,5-dinitrophenyl isocyanate and anhydrous pyridine.

-

Heat the mixture at 80-100°C for 1-2 hours.

-

After cooling, evaporate the solvent under a stream of nitrogen.

-

Redissolve the residue in the HPLC mobile phase.

-

-

HPLC System and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A chiral stationary phase column, such as one based on N-(R)-1-(α-naphthyl)ethylaminocarbonyl-(S)-valine bonded to silica.

-

Mobile Phase: An isocratic mixture of hexane, ethylene dichloride, and ethanol (e.g., 40:10:1, v/v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detector: UV at 254 nm to detect the 3,5-dinitrophenyl group.

-

Expected Results

On a suitable chiral column, the derivatized sn-1,2- and sn-2,3-enantiomers will be resolved into two distinct peaks. The elution order depends on the specific chiral stationary phase used. For example, with an N-(R)-1-(α-naphthyl)ethylaminocarbonyl-(S)-valine CSP, the sn-1,2-enantiomer typically elutes before the sn-2,3-enantiomer.

Method 3: Silver-Ion HPLC for Separation Based on Unsaturation

Silver-ion HPLC (Ag+-HPLC) is a unique technique that separates lipids based on the number, configuration (cis/trans), and position of double bonds in their fatty acyl chains. This is due to the formation of reversible charge-transfer complexes between the silver ions on the stationary phase and the π-electrons of the double bonds.

Experimental Protocol

-

Sample Preparation:

-

Dissolve the lipid sample in a non-polar solvent such as hexane to a concentration of 1-10 mg/mL.

-

Filter the sample through a 0.2 µm PTFE syringe filter.

-

-

HPLC System and Conditions:

-

HPLC System: A standard HPLC system with a column oven and a suitable detector (ELSD or MS).

-

Column: A silver-ion column (commercially available or prepared by loading a silica or ion-exchange column with silver nitrate).

-

Mobile Phase: A gradient of a polar modifier (e.g., acetonitrile or isopropanol) in a non-polar solvent (e.g., hexane or dichloromethane). A typical gradient might start with a low percentage of the polar modifier and increase over the course of the run.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Controlled temperature, as retention can be temperature-sensitive.

-

Detector: ELSD or MS.

-

Expected Results

In Ag+-HPLC, retention increases with the number of double bonds. For isomers with the same number of double bonds, cis isomers are retained more strongly than trans isomers. The position of the double bond also influences retention. This method is particularly useful for separating complex mixtures of DAGs containing various unsaturated fatty acids.

Quantitative Data Summary

The following table summarizes representative data for the separation of diacylglycerol isomers using the described HPLC methods. Note that retention times and resolution are highly dependent on the specific column, mobile phase, and other chromatographic conditions.

| HPLC Method | Isomer Type Separated | Example DAG Isomers | Column | Mobile Phase | Typical Retention Time (min) | Resolution (Rs) |

| Reversed-Phase | Positional | 1,3-Dilinolein vs. 1,2-Dilinolein | C18 | 100% Acetonitrile | 1,3-DL: ~10; 1,2-DL: ~12 | > 1.5 |

| 1,3-Dipalmitin vs. 1,2-Dipalmitin | C18 | Acetonitrile/Acetone Gradient | 1,3-DP: ~18; 1,2-DP: ~20 | > 1.5 | ||

| Chiral (as DNPU) | Enantiomeric | sn-1,2-Dioleoyl-glycerol vs. sn-2,3-Dioleoyl-glycerol | Chiral Stationary Phase | Hexane/Ethylene Dichloride/Ethanol | sn-1,2: ~8; sn-2,3: ~9.5 | > 1.5 |

| Silver-Ion | Unsaturation | 1-Stearoyl-2-oleoyl-glycerol vs. 1-Stearoyl-2-linoleoyl-glycerol | Silver-Ion | Hexane/Acetonitrile Gradient | SOG: ~15; SLG: ~20 | > 2.0 |

Note: The values in this table are illustrative and will vary with the specific experimental setup.

Conclusion

The selection of the appropriate HPLC method for the separation of diacylglycerol isomers depends on the specific research question.

-

Reversed-Phase HPLC is a robust and widely applicable method for the separation of positional isomers (sn-1,2(2,3)- vs. sn-1,3-) and for resolving DAGs based on their overall hydrophobicity.

-

Chiral HPLC , often requiring derivatization, is essential for the separation of enantiomers (sn-1,2- vs. sn-2,3-), which is critical for studies of signal transduction.

-

Silver-Ion HPLC provides unparalleled resolution of isomers based on the fine details of unsaturation in their fatty acyl chains.

For a comprehensive analysis of complex biological samples, a multi-dimensional approach combining these techniques may be necessary. The detailed protocols and comparative data presented in this application note provide a solid foundation for researchers to develop and optimize methods for the separation and quantification of diacylglycerol isomers in their specific applications.

Application Notes and Protocols for Enzymatic Assays Involving Synthetic Diacylglycerols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, primarily known for their role in activating protein kinase C (PKC) isoforms.[1] The generation of DAG at the cell membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), triggers the recruitment and activation of various downstream effector proteins. Synthetic diacylglycerols are invaluable tools in the study of these pathways, allowing for the controlled activation and investigation of specific enzymes in vitro and in cell-based assays.

This document provides detailed protocols for key enzymatic assays involving synthetic DAGs, focusing on Protein Kinase C (PKC), Diacylglycerol Kinase (DGK), Diacylglycerol Acyltransferase (DGAT), and Diacylglycerol Lipase (DAGL). These assays are fundamental for dissecting signaling events, screening for novel therapeutic inhibitors, and characterizing enzyme kinetics.

Signaling Pathways and Assay Workflows